molecular formula C19H24O3 B12409311 2-Methoxyestrone-d4

2-Methoxyestrone-d4

Cat. No.: B12409311
M. Wt: 304.4 g/mol
InChI Key: WHEUWNKSCXYKBU-GPPUFMCXSA-N
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Description

2-Methoxyestrone-d4 is a deuterium-labeled derivative of 2-Methoxyestrone, a methoxylated catechol estrogen and metabolite of estrone. This compound is used in various scientific research applications due to its unique properties and stability .

Preparation Methods

The synthesis of 2-Methoxyestrone-d4 involves the deuteration of 2-Methoxyestrone. The process typically includes the use of deuterium oxide (D2O) and a suitable catalyst to replace hydrogen atoms with deuterium. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield .

Chemical Reactions Analysis

2-Methoxyestrone-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

2-Methoxyestrone-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Methoxyestrone-d4 involves its interaction with various molecular targets and pathways. As a methoxylated catechol estrogen, it has very low affinity for estrogen receptors and lacks significant estrogenic activity. Instead, it may exert its effects through other pathways, such as the modulation of enzyme activity involved in estrogen metabolism. The deuterium labeling enhances its stability and allows for precise tracking in metabolic studies .

Comparison with Similar Compounds

2-Methoxyestrone-d4 can be compared with other similar compounds, such as:

    2-Methoxyestrone: The non-deuterated form, which has similar chemical properties but lacks the stability provided by deuterium labeling.

    2-Methoxyestradiol: Another methoxylated catechol estrogen with different biological activities and applications.

    4-Methoxyestrone: A structural isomer with distinct chemical and biological properties.

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies .

Properties

Molecular Formula

C19H24O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i6D2,9D,10D

InChI Key

WHEUWNKSCXYKBU-GPPUFMCXSA-N

Isomeric SMILES

[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)OC)[2H])CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O

Origin of Product

United States

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